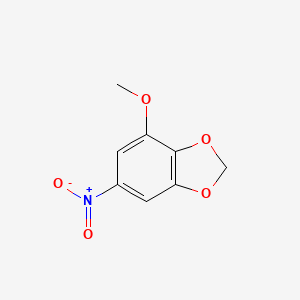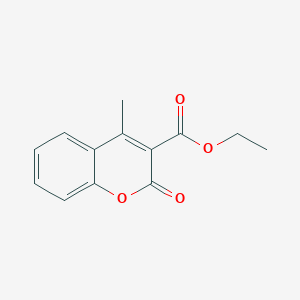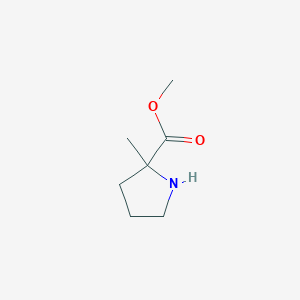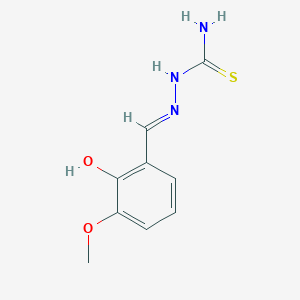![molecular formula C6H11NO4S B3269490 2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid CAS No. 51124-86-8](/img/structure/B3269490.png)
2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid
Vue d'ensemble
Description
2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid, also known as methionine sulfoximine (MSO), is a potent inhibitor of glutamine synthetase (GS). GS is an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine, an important molecule for nitrogen metabolism in cells. MSO has been widely used in scientific research as a tool to study the role of GS in various physiological and pathological processes.
Mécanisme D'action
MSO works by binding to the active site of GS and inhibiting its activity. This leads to a decrease in the production of glutamine, which can have a variety of downstream effects on cellular metabolism and function.
Biochemical and Physiological Effects:
In addition to its effects on glutamine metabolism, MSO has been shown to have other biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. MSO has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MSO in lab experiments is its high potency and specificity for GS inhibition. This allows for precise control of GS activity and the study of its effects on cellular processes. However, MSO can also have off-target effects on other enzymes and pathways, which can complicate data interpretation. Additionally, MSO can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MSO and its effects on cellular metabolism and function. One area of interest is the role of GS in immune cell function and inflammation. MSO has been shown to affect the activation and function of immune cells, and further research in this area could lead to new insights into the role of GS in immune responses.
Another area of future research is the development of new GS inhibitors with improved potency and specificity. This could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Finally, further research is needed to fully understand the downstream effects of GS inhibition on cellular metabolism and function. This could lead to new insights into the role of glutamine metabolism in a variety of physiological and pathological processes.
Applications De Recherche Scientifique
MSO has been used in a variety of scientific research applications, including the study of neurodegenerative diseases, cancer, and metabolic disorders. In neurodegenerative diseases such as Alzheimer's and Parkinson's, GS has been shown to play a role in the accumulation of toxic proteins in the brain. MSO has been used to inhibit GS activity and study the effects on protein accumulation and neuronal function.
In cancer research, GS has been found to be overexpressed in many types of tumors, and MSO has been used to investigate the role of GS in tumor growth and survival. MSO has also been used to study the effects of GS inhibition on metabolic disorders such as obesity and diabetes.
Propriétés
IUPAC Name |
2-amino-3-(2-methoxy-2-oxoethyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-5(8)3-12-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBPRYKMQMJIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)